Product packaging for Rp-cGMPS triethylammonium salt(Cat. No.:CAS No. 86562-10-9)

Rp-cGMPS triethylammonium salt

カタログ番号: B3183269
CAS番号: 86562-10-9
分子量: 462.5 g/mol
InChIキー: SBVIQYPGQBMDDI-QKAIHBBZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Overview of Cyclic Guanosine (B1672433) Monophosphate (cGMP) Signaling Pathways

Cyclic guanosine monophosphate (cGMP) is a ubiquitous second messenger molecule that plays a critical role in a myriad of physiological processes. nih.gov Synthesized from guanosine triphosphate (GTP) by the enzyme guanylyl cyclase, cGMP mediates cellular responses to a variety of extracellular signals, including nitric oxide (NO) and natriuretic peptides. merckmillipore.com The cGMP signaling cascade is central to functions such as the regulation of vascular smooth muscle tone, platelet aggregation, neuronal signaling, and visual signal transduction. nih.govmerckmillipore.com

Once generated, cGMP exerts its effects by binding to and activating specific downstream effector proteins. vwr.com These include cGMP-dependent protein kinases (PKGs), cGMP-gated cation channels, and cGMP-regulated phosphodiesterases (PDEs), which are enzymes that degrade cyclic nucleotides. vwr.comnih.gov The activation of these targets initiates a cascade of events, such as the phosphorylation of substrate proteins by PKGs, leading to the ultimate physiological response. chemicalbook.com The termination of the cGMP signal is primarily achieved through its hydrolysis by PDEs. vwr.com

Historical Context of Cyclic Nucleotide Analog Development

Following the discovery of cyclic AMP (cAMP) and the establishment of the "second messenger" concept, research into cyclic nucleotides expanded to include cGMP. nih.gov However, a major hurdle in studying these pathways was the low membrane permeability of cAMP and cGMP, making it difficult to manipulate their intracellular concentrations in living systems. nih.gov This limitation spurred the development of synthetic analogs of cyclic nucleotides.

Early efforts focused on creating derivatives that could more easily cross cell membranes and were resistant to degradation by PDEs. nih.govcaymanchem.com The synthesis of phosphorothioate (B77711) analogs, where a non-bridging oxygen atom in the phosphate (B84403) moiety is replaced by a sulfur atom, was a significant breakthrough. This modification created diastereomers, designated as Rp and Sp, with distinct biological activities. The discovery that the Rp-diastereomers of cyclic nucleotide analogs, including guanosine 3',5'-cyclic monophosphorothioate (cGMPS), act as competitive inhibitors of their respective protein kinases was a landmark achievement. nih.govjst.go.jp This opened the door to selectively blocking these signaling pathways for research purposes.

Role of Rp-cGMPS Triethylammonium (B8662869) Salt as a Key Research Tool

Rp-cGMPS triethylammonium salt emerged as a foundational tool in this new era of cyclic nucleotide research. Its primary mechanism of action is the competitive inhibition of cGMP-dependent protein kinases (PKGs). jst.go.jpmdpi.com By binding to the cGMP-binding sites on the regulatory domain of PKG, Rp-cGMPS prevents the activation of the kinase by the endogenous activator, cGMP. jst.go.jp This inhibitory action is stereospecific to the Rp-isomer, as the corresponding Sp-isomer acts as an agonist, activating PKG. jst.go.jp

A crucial feature of Rp-cGMPS is its resistance to hydrolysis by most mammalian PDEs. mdpi.commerckmillipore.com This metabolic stability ensures that its inhibitory effect is not prematurely terminated, providing a sustained and predictable tool for in vitro experiments. The triethylammonium salt form of the compound often enhances its solubility and stability in aqueous solutions, making it suitable for use in various experimental buffers. ontosight.aiacs.org

However, it is important to note that the parent compound, this compound, has limited membrane permeability. mdpi.com This characteristic often restricts its use to studies on permeabilized cells or in vitro assays with purified enzymes. merckmillipore.com To overcome this, more lipophilic derivatives, such as Rp-8-Br-cGMPS and Rp-8-pCPT-cGMPS, were subsequently developed to improve cell permeability for in vivo studies. vwr.commerckmillipore.com Nevertheless, this compound remains a valuable reagent for foundational biochemical investigations where direct access to the intracellular environment is possible.

Scope and Significance in Contemporary Biochemical and Physiological Investigations

Despite the development of more cell-permeant analogs, this compound continues to be significant in modern research. It serves as a crucial control and a benchmark for studying cGMP signaling in a variety of in vitro systems. Its primary application lies in the definitive identification of PKG-mediated processes. By demonstrating that a particular cellular event is blocked by Rp-cGMPS, researchers can infer the involvement of PKG in that pathway.

Its use is prevalent in studies of smooth muscle relaxation, where it has helped to establish the role of the NO/cGMP/PKG pathway in vasodilation. nih.govresearchgate.net It has also been employed in investigations of platelet function, neuronal processes, and lymphatic contractility. nih.govnih.gov In these contexts, this compound allows for the precise dissection of the signaling cascade, separating PKG-dependent effects from those mediated by other cGMP effectors like ion channels and PDEs.

The compound's utility extends to the characterization of new pharmacological agents and the study of disease mechanisms where the cGMP pathway is implicated. While its direct therapeutic application is limited by its poor membrane permeability, its role in fundamental research provides the essential knowledge base for the development of future therapeutic strategies targeting the cGMP signaling pathway.

Data Tables

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name 9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d] nih.govmerckmillipore.comvwr.comdioxaphosphinin-6-yl]-2-amino-1H-purin-6-one;N,N-diethylethanamine nih.gov
Molecular Formula C₁₆H₂₇N₆O₆PS nih.gov
Molecular Weight 462.5 g/mol nih.gov
Form Solid sigmaaldrich.com
Solubility Soluble in water vwr.com
Storage Temperature -20°C merckmillipore.comsigmaaldrich.com

Table 2: Research Applications and Findings for Rp-cGMPS and its Analogs

Research AreaKey FindingCompound UsedSource
Vascular Relaxation Inhibition of relaxation in response to NO donors, confirming the role of PKG.Rp-8-Br-PET-cGMPS researchgate.net
Lymphatic Contractility Elimination of intrinsic flow-dependent relaxation of thoracic duct.Rp-8-Br-PETcGMPS nih.gov
Platelet Function Inhibition of cGMP-dependent phosphorylation of specific proteins.Rp-8-pCPT-cGMPS google.com
Neuronal Signaling Abolished the inhibitory effect of a cGMP analog on N-type Ca2+ channels.Rp-8-pCPT-cGMPS nih.gov
Enzyme Characterization Competitive inhibitor of cGMP-dependent protein kinases I and II.Rp-cAMPS (analogous cAMP inhibitor) caymanchem.com
Retinal Degeneration Identified as having high efficacy in neuroprotection in photoreceptor models.Dithio-CN03 (a phosphorodithioate (B1214789) analogue of cGMP) acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H27N6O6PS B3183269 Rp-cGMPS triethylammonium salt CAS No. 86562-10-9

特性

IUPAC Name

9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one;N,N-diethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N5O6PS.C6H15N/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6-3(20-9)1-19-22(18,23)21-6;1-4-7(5-2)6-3/h2-3,5-6,9,16H,1H2,(H,18,23)(H3,11,13,14,17);4-6H2,1-3H3/t3-,5-,6-,9-,22?;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVIQYPGQBMDDI-QKAIHBBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC.C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=S)(O1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC.C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=S)(O1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N6O6PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Mechanisms of Action and Specificity of Rp Cgmps Triethylammonium Salt

Inhibition of cGMP-Dependent Protein Kinases (PKG/cGK)

Rp-cGMPS acts as an antagonist of cGMP-dependent protein kinases, which are central to many physiological processes regulated by cGMP. mdpi.com The inhibitory effect of Rp-cGMPS is a result of its unique stereochemistry. As the Rp-diastereomer of guanosine (B1672433) 3',5'-monophosphorothioate, it possesses an equatorial exocyclic sulfur atom in the cyclic phosphate (B84403) moiety. This configuration allows it to bind to PKG but prevents the conformational change necessary for kinase activation, thus acting as an antagonist. nih.govjst.go.jpnih.gov In contrast, the Sp-diastereomer (Sp-cGMPS), with an axial exocyclic sulfur atom, acts as an agonist, stimulating PKG activity. nih.govjst.go.jp

Competitive Antagonism at cGMP Binding Sites

Rp-cGMPS functions as a competitive inhibitor by binding to the cGMP binding sites on the regulatory domain of PKG. jst.go.jpmdpi.com This binding prevents the natural ligand, cGMP, from activating the enzyme. mdpi.com The inhibition is reversible, meaning the enzyme can regain activity if the concentration of Rp-cGMPS decreases or the concentration of cGMP increases sufficiently to outcompete the inhibitor. mdpi.comnih.gov The affinity of Rp-cGMPS for the cGMP binding sites is significant, with reported inhibition constants (Ki) in the micromolar range. For instance, a Ki of 20 µM has been reported for the antagonism of cGMP-dependent protein kinase activation. nih.govacs.org Structural studies have shown that Rp-cGMPS binding to the cyclic nucleotide-binding domain B (CNB-B) of PKG Iβ stabilizes an inactive, "apo-like" conformation, further explaining its inhibitory mechanism. nih.gov

Differential Inhibition of PKG Isoforms (PKG Iα, Iβ, and Type II)

Mammals express two main types of PKG: PKG I and PKG II, encoded by separate genes. mdpi.com The PRKG1 gene gives rise to two isoforms, PKG Iα and PKG Iβ, through alternative splicing. biologists.comphysiology.org These isoforms exhibit different sensitivities to cGMP activation, with PKG Iα being approximately 10-fold more sensitive than PKG Iβ. mdpi.com Rp-cGMPS and its derivatives have been shown to inhibit these various isoforms. nih.govsigmaaldrich.com For example, the derivative Rp-8-pCPT-cGMPS is a potent inhibitor of PKG Iα, Iβ, and type II. sigmaaldrich.com Another derivative, Rp-8-Br-PET-cGMPS, is considered one of the most specific inhibitors for PKG-I. mdpi.comnih.gov However, it's noteworthy that some studies have indicated that compounds like Rp-8-Br-PET-cGMPS may act as partial agonists for cGKIα under certain conditions. researchgate.net The differential effects on isoforms are critical for dissecting the specific roles of each in cellular signaling.

Effects on cGKI Activation and Catalytic Activity

The binding of cGMP to the regulatory domain of PKG induces a conformational change that releases the autoinhibitory domain from the catalytic center, leading to enzyme activation. jst.go.jpmdpi.com Rp-cGMPS, by binding to these same sites without inducing this critical conformational shift, effectively blocks the activation of the kinase. nih.govjst.go.jpnih.gov This prevents the subsequent phosphorylation of serine/threonine residues on target proteins, which is the hallmark of PKG catalytic activity. mdpi.com Studies using derivatives like Rp-8-Br-PET-cGMPS have demonstrated a rightward shift in the cGMP activation curves for both cGKIα and cGKIβ, which is characteristic of competitive inhibition. researchgate.net

Interaction with Cyclic Nucleotide Phosphodiesterases (PDEs)

Cyclic nucleotide phosphodiesterases are a superfamily of enzymes responsible for the degradation of cyclic nucleotides like cGMP and cAMP, thereby terminating their signaling. mdpi.combioone.orgnih.gov The interaction of Rp-cGMPS with these enzymes is a key aspect of its utility as a research tool.

Resistance to Hydrolysis by Mammalian Phosphodiesterases

A significant feature of Rp-cGMPS and its phosphorothioate-modified derivatives is their resistance to hydrolysis by most mammalian PDEs. mdpi.commdpi.combioone.orgsigmaaldrich.combiolog.desigmaaldrich.com This stability prevents the breakdown of the inhibitor within the cell, ensuring a sustained effect on PKG. biolog.de The sulfur substitution in the cyclic phosphate moiety is the key structural feature conferring this resistance. mdpi.comnih.gov This property is crucial for in vitro and in vivo studies, as it eliminates the potential for metabolic side effects that would arise from the degradation of the compound. biolog.debiolog.de This resistance allows for a more direct and unambiguous investigation of the effects of PKG inhibition. mdpi.com

Competitive Inhibition of Specific PDE Types (e.g., PDE3A)

Rp-Guanosine-3',5'-cyclic monophosphorothioate (Rp-cGMPS) and its diastereomer, Sp-cGMPS, are recognized as competitive inhibitors of cGMP-inhibited phosphodiesterase (PDE3A). nih.gov PDE3A is a crucial enzyme in the regulation of intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger. The inhibitory action of cGMP on PDE3A's hydrolysis of cAMP is a critical point of cross-talk between the cGMP and cAMP signaling pathways.

Research has shown that Rp-cGMPS acts as a competitive inhibitor at the catalytic site of PDE3A when cAMP is the substrate. nih.gov The inhibition constant (Ki) for Rp-cGMPS has been determined to be 210 ± 33 μM, indicating a stronger binding affinity for the Rp-isomer compared to the Sp-isomer (Ki = 305 ± 54 μM). nih.gov This suggests a degree of stereospecificity in the interaction with PDE3A, favoring the Rp-configuration. The dissociation constant (Kd) for Rp-cGMPS is 72 ± 8 μM, which is lower than that of its Sp-counterpart and other related cyclic nucleotide analogs, further underscoring its effectiveness as a ligand for PDE3A. nih.gov

Table 1: Inhibition and Dissociation Constants of cGMPS Isomers for PDE3A

Compound Ki (μM) Kd (μM)
Rp-cGMPS 210 ± 33 72 ± 8
Sp-cGMPS 305 ± 54 124 ± 22

Data sourced from Liu et al. nih.gov

Influence on Cyclic Nucleotide-Gated (CNG) Channels

Modulation of Channel Activity and Gating

Cyclic nucleotide-gated (CNG) channels are non-selective cation channels that are essential for signal transduction in various sensory systems, most notably in vision and olfaction. wikipedia.orgnih.gov The gating of these channels is directly controlled by the binding of cyclic nucleotides, primarily cGMP in photoreceptors and cAMP in olfactory sensory neurons. wikipedia.orgnih.gov

Analogs of cGMP, particularly those with modifications at the Rp position of the phosphorothioate (B77711), have been instrumental in elucidating the function and regulation of CNG channels. While specific data for the triethylammonium (B8662869) salt of Rp-cGMPS is not extensively detailed in isolation, studies on closely related Rp-isomers provide significant insights into its modulatory effects. For instance, Rp-8-Br-PET-cGMPS has been identified as an inhibitor of retinal CNG channels. biolog.denih.gov In experiments on heterologously expressed rod and cone CNG channels, Rp-8-Br-PET-cGMPS was shown to reduce their activity. mdpi.com This inhibitory action leads to a decrease in the number of open channels, which can mimic a state of light adaptation in photoreceptors. mdpi.com

Furthermore, Rp-8-pCPT-cGMPS has been found to be an effective competitive inhibitor of homomeric CNGA2 channels, which are components of olfactory CNG channels. nih.gov The modulation of CNG channel gating by these Rp-analogs is a critical aspect of their function. Changes in the phosphorylation state of the channel, which can be influenced by pathways involving cyclic nucleotides, affect the allosteric gating equilibrium. nih.gov Dephosphorylation, for example, can favor channel opening, while phosphorylation promotes closure. nih.gov The ability of Rp-cGMPS analogs to compete with endogenous cGMP for binding to the channel's cyclic nucleotide-binding domain directly influences this gating mechanism.

Cross-Reactivity and Selectivity with Other Cyclic Nucleotide Pathways

Effects on cAMP-Dependent Protein Kinase (PKA)

While Rp-cGMPS analogs are primarily recognized for their interaction with cGMP-dependent pathways, their potential cross-reactivity with cAMP-dependent protein kinase (PKA) is a crucial aspect of their pharmacological profile. PKA is a central enzyme in cAMP signaling, and its activation is competitively antagonized by the cAMP analog Rp-cAMPS triethylammonium salt, which has IC50 values of 11-16 μM for PKA. medchemexpress.comrndsystems.com

Some Rp-isomers of cGMP have been shown to be non-specific antagonists, inhibiting both PKG and PKA. mdpi.com However, derivatives such as Rp-8-Br-PET-cGMPS are noted for being more specific inhibitors of PKG-I. mdpi.com In studies on ovine pulmonary arteries, Rp-8-Br-PET-cGMPS was found to abolish PKG activity without affecting PKA activity, highlighting its selectivity under certain experimental conditions. physiology.org This selectivity is not absolute across all Rp-cGMPS analogs, and the degree of cross-reactivity can depend on the specific modifications to the molecule. For instance, the basic Rp-cGMPS is acknowledged to have lower kinase specificity compared to more complex analogs like Rp-8-pCPT-cGMPS or Rp-8-Br-PET-cGMPS.

Specificity in Discriminating cGMP-mediated Effects from cAMP-mediated Effects

The differential effects of Rp-cGMPS and its analogs on cGMP-dependent versus cAMP-dependent pathways make them invaluable tools for dissecting these two signaling cascades. The ability to selectively inhibit cGMP-dependent protein kinase (PKG) allows researchers to isolate and study the specific roles of the cGMP pathway in various physiological processes.

For example, in coronary artery smooth muscle cells, the use of the PKG inhibitor Rp-8-pCPT-cGMPS helped to demonstrate that cAMP-dependent vasodilators can cross-activate PKG to stimulate BKCa channel activity. medchemexpress.com The reversal of a dopamine-stimulated effect by Rp-8-pCPT-cGMPS, but not by a PKA inhibitor, provided clear evidence for the involvement of PKG in a cAMP-mediated response. medchemexpress.com

Similarly, in studies of lymphatic contractility, the use of Rp-8-Br-PET-cGMPS triethylammonium salt as a cGMP/PKG inhibitor was crucial in demonstrating that cGMP and PKG are central to the flow-dependent modulation of lymphatic pumping. nih.gov By inhibiting the cGMP pathway, researchers could confirm that the observed physiological responses were indeed mediated by cGMP signaling. The selectivity of certain Rp-cGMPS analogs for PKG over PKA is a key feature that enables this discrimination. tocris.com For instance, Rp-8-pCPT-cGMPS exhibits selectivity for PKG over PKA, making it a suitable tool for such studies. tocris.com

Cellular and Subcellular Localization Studies of Cgmp Signaling

Investigating cGMP Compartmentalization in Cellular Responses

Studies utilizing PKG inhibitors such as Rp-cGMPS analogs have provided strong evidence for this model. For instance, in the kidney, the natriuretic action of cGMP was shown to be a direct tubular effect that could be completely blocked by the PKG inhibitor Rp-8-pCPT-cGMPS. ahajournals.org This demonstrated that the response was specific to a cGMP-PKG pathway operating at the renal tubules, highlighting the importance of the cortical interstitial compartment in regulating sodium transport. ahajournals.org The ability of inhibitors to block specific cGMP-dependent events, even when cGMP levels might be globally elevated, supports the existence of distinct signaling pools where PKG is selectively activated. nih.govahajournals.org The intracellular localization of various phosphodiesterases (PDEs), enzymes that degrade cGMP, further contributes to shaping these cGMP microdomains and regulating the activation of PKG within them. mdpi.comnih.gov

Impact on Protein Trafficking and Subcellular Localization

Rp-cGMPS has been instrumental in revealing the influence of the cGMP/PKG signaling axis on the movement and positioning of key cellular proteins, including membrane receptors and cytoskeletal components. By inhibiting PKG, researchers can determine whether this kinase is a necessary component in the signaling cascade that directs protein translocation.

The trafficking of receptors to and from the plasma membrane is a crucial mechanism for regulating cellular sensitivity to stimuli. Research in human renal proximal tubule cells has uncovered a co-dependent relationship between the Dopamine D1 receptor (D1R) and the Angiotensin II Type-2 receptor (AT2R) that is mediated by both cAMP/PKA and cGMP/PKG pathways. nih.govahajournals.org

Stimulation of either D1R or AT2R can lead to the recruitment of both receptors to the apical plasma membrane. ahajournals.orgnih.gov The use of the PKG inhibitor Rp-8-CPT-cGMPS was pivotal in demonstrating the role of cGMP in this process. Studies showed that cell-permeable cGMP analogs could induce the translocation of both D1R and AT2R to the cell surface, and this effect was blocked when PKG was inhibited by Rp-8-CPT-cGMPS. nih.govnih.gov This finding indicates that PKG activity is essential for the trafficking of both D1R and AT2R to the plasma membrane, revealing a novel layer of cross-talk between these two receptor systems in regulating renal sodium transport. nih.gov

ReceptorStimulusEffect on TranslocationEffect of Rp-8-CPT-cGMPSCell TypeSource
Dopamine D1 Receptor (D1R)8-Br-cGMP (cGMP analog)Increased translocation to plasma membraneBlocks recruitmentHuman Renal Proximal Tubule Cells nih.gov, nih.gov
Angiotensin II Type-2 Receptor (AT2R)8-Br-cGMP (cGMP analog)Increased translocation to plasma membraneBlocks recruitmentHuman Renal Proximal Tubule Cells nih.gov, nih.gov

Vasodilator-Stimulated Phosphoprotein (VASP) is a key regulator of actin dynamics and is localized to sites of dynamic actin remodeling, such as focal adhesions and the leading edge of migrating cells. Its function and localization are regulated by phosphorylation by both PKA and PKG.

Studies in human neutrophils have shown that VASP redistributes from the cell cortex in resting, round cells to focal adhesions at the cell's ventral surface as the cells spread. aai.org This process, along with VASP phosphorylation, was significantly inhibited by the PKG inhibitor Rp-8-pCPT-cGMPS, but not by a PKA inhibitor. aai.org This indicates that the cGMP/PKG signaling pathway is required for the proper localization of VASP during neutrophil spreading. aai.org Similarly, in osteoclasts, VASP colocalizes with the αvβ3 integrin ring in stationary cells. researchgate.net Upon stimulation of motility with cGMP, VASP redistributes, a process that is blocked by the cGMP analog Rp-cGMPS, demonstrating that PKG is essential for the reorganization of VASP during cell movement. researchgate.net While VASP phosphorylation at serine 239 is crucial for its function, some studies note that this phosphorylation does not appear to alter VASP's subcellular distribution or its interaction with focal adhesion proteins like vinculin and zyxin in other cell types. nih.gov However, inhibiting PKG with Rp-8-pCPT-cGMPS was shown to block the effects of nitric oxide (NO) on smooth muscle cell invasion and collagen gel contraction, processes that depend on VASP phosphorylation. nih.gov

Cell TypeProcessVASP Localization ChangeEffect of Rp-cGMPS AnalogSource
Human NeutrophilsCell SpreadingRedistribution from cell cortex to focal adhesionsInhibited VASP phosphorylation and redistribution aai.org
OsteoclastsCell MotilityRedistribution from a uniform ring to alternating bands with αvβ3 integrinBlocked the redistribution of VASP researchgate.net
Smooth Muscle CellsCollagen Gel Contraction & InvasionNot specified, but function is phosphorylation-dependentBlocked the inhibitory effect of NO on contraction (which relies on VASP phosphorylation) nih.gov

Applications in Biological Systems Research

Cardiovascular System Research

The cGMP/PKG signaling cascade is a cornerstone of cardiovascular regulation, playing a pivotal role in modulating vascular tone, endothelial function, and cardiac physiology. Inhibitors based on the Rp-cGMPS scaffold are instrumental in dissecting these mechanisms.

Vascular smooth muscle tone is largely regulated by the NO-cGMP-PKG pathway, which promotes vasodilation nih.gov. PKG, a primary effector of cGMP, modulates intracellular calcium levels and the phosphorylation state of contractile proteins to induce relaxation . The use of PKG inhibitors helps to elucidate this process. For instance, studies on porcine coronary veins have shown that PKG plays a significant role in nitrovasodilator-induced relaxation rndsystems.com. Research on isolated pressurized cerebral arteries has demonstrated that while various PKG inhibitors can reduce cGMP-stimulated PKG activity, some Rp-compounds may also exhibit partial agonist activity, highlighting the complexity of their interaction with the kinase nih.gov. By inhibiting PKG, these compounds allow for the investigation of basal vascular tone and the mechanisms underlying cGMP-mediated vasorelaxation nih.gov.

The canonical pathway for vasodilation involves the production of nitric oxide (NO) in endothelial cells, which diffuses to vascular smooth muscle cells and stimulates soluble guanylate cyclase (sGC) to produce cGMP nih.gov. This rise in cGMP activates PKG, leading to a cascade of events that results in muscle relaxation nih.gov. The essential role of PKG in this pathway has been confirmed in studies where PKG inhibitors blocked the vasodilatory effects initiated by NO donors and cGMP analogs. In newborn ovine pulmonary veins, the potent and selective PKG inhibitor, Rp-8-Br-PET-cGMPS, was shown to significantly attenuate relaxation induced by both nitric oxide and 8-Br-cGMP, confirming that PKG is a crucial mediator in this process.

The vascular endothelium is a critical regulator of cardiovascular homeostasis. The cGMP pathway is involved in various endothelial functions, including proliferation and migration, which are components of angiogenesis. Research has shown that C-type natriuretic peptide (CNP) can enhance intracellular cGMP levels and stimulate the proliferation of human umbilical vein endothelial cells (HUVECs). This proliferative effect was reportedly prevented by the PKG inhibitor Rp-8-Br-PET-cGMPs, suggesting that the cGMP/PKG pathway is involved in signaling cascades that can influence endothelial cell behavior.

In the coronary circulation, the cGMP/PKG pathway is a key regulator of blood flow and vascular tone. Studies utilizing cGMP analogs and inhibitors have been crucial in understanding the specific roles of PKG isozymes in coronary arteries. Research on porcine coronary arteries demonstrated that PKG activity is central to the relaxation induced by nitrovasodilators rndsystems.com. The inhibition of PKG by compounds like Rp-8-Br-PET-cGMPS helps to clarify the downstream effects of cGMP elevation in coronary smooth muscle, providing insights into both physiological regulation and the mechanism of action of therapeutic agents that target this pathway, such as phosphodiesterase-5 (PDE-5) inhibitors nih.govnih.gov.

Lymphatic System Research

The lymphatic system is vital for maintaining fluid balance and immune surveillance, functions that rely on the intrinsic pumping of lymphatic vessels. The contractility of these vessels is modulated by several signaling pathways, including the cGMP/PKG cascade.

Research has established a principal role for nitric oxide and the subsequent cGMP/PKG pathway in regulating the contractility of lymphatic vessels. A key study on isolated and pressurized rat thoracic ducts investigated this mechanism using a specific cGMP/PKG inhibitor, guanosine (B1672433) 3′,5′-cyclic monophosphorothioate, 8-(4-chlorophenylthio)-, Rp-isomer, triethylammonium (B8662869) salt. The application of this inhibitor was found to eliminate the relaxation that is normally induced by intrinsic flow and to largely inhibit relaxation caused by extrinsic flow.

Table 1: Effects of a cGMP/PKG Inhibitor on Rat Thoracic Duct Function

The data presented below is from a study using Guanosine 3′,5′-cyclic monophosphorothioate, 8-(4-chlorophenylthio)-, Rp-isomer, triethylammonium salt at a concentration of 50 μM.

ParameterCondition1 cm H₂O3 cm H₂O5 cm H₂O
Lymphatic Tone Index Control3-6%3-6%3-6%
cGMP/PKG Inhibitor154% Increase137% Increase154% Increase
Contraction Amplitude ControlBaselineBaselineBaseline
cGMP/PKG Inhibitor38% Decrease38% Decrease25% Decrease
Contraction Frequency ControlBaselineBaselineBaseline
cGMP/PKG Inhibitor88% Increase28% Increase17% Increase

Role in Flow-Dependent Regulation of Lymphatic Vessels

The cyclic guanosine monophosphate (cGMP)/protein kinase G (PKG) signaling pathway is central to the regulation of lymphatic contractility in response to fluid flow. Research on isolated rat thoracic ducts has demonstrated that nitric oxide (NO) plays a key role in the endothelium-dependent regulation of this process. NO activates soluble guanylate cyclase (sGC), leading to the production of cGMP, which in turn activates PKG.

To elucidate the specific role of PKG in this mechanism, researchers have utilized inhibitors such as Guanosine 3′,5′-cyclic monophosphorothioate, 8-(4-chlorophenylthio)-, Rp-isomer, triethylammonium salt (Rp-8-Br-PET-cGMPS). Studies have shown that application of this PKG inhibitor eliminates the relaxation of the lymphatic vessel that is normally induced by intrinsic flow. Furthermore, it significantly inhibits the relaxation caused by extrinsic or imposed flow. nih.gov These findings underscore the critical role of PKG activation in mediating the flow-dependent relaxation of lymphatic vessels.

Inhibition of the cGMP/PKG pathway with Rp-8-Br-PET-cGMPS not only prevents flow-induced relaxation but also leads to an increase in lymphatic vessel tone and a reduction in contraction amplitude. nih.gov This demonstrates that the pathway is crucial for modulating both the basal tone and the pumping activity of lymphatic ducts.

Table 1: Effect of Rp-8-Br-PET-cGMPS on Rat Thoracic Duct Contraction

Experimental Condition Observation Implication
Control (Imposed Flow) Strong inhibition of the active lymph pump. Flow is a primary regulator of lymphatic pumping.
Rp-8-Br-PET-cGMPS (50 µM) Eliminated intrinsic flow-dependent relaxation. PKG is necessary for intrinsic flow response.
Rp-8-Br-PET-cGMPS (50 µM) Largely inhibited extrinsic flow-dependent relaxation. PKG is a major mediator of extrinsic flow response.
Rp-8-Br-PET-cGMPS (50 µM) Significantly increased lymphatic tone at all flow levels. The cGMP/PKG pathway contributes to basal vessel tone.
Rp-8-Br-PET-cGMPS (50 µM) Reduced contraction amplitude. PKG activity influences the contractile force of the vessel.

Analysis of PKG Isoform Expression in Lymphatic Tissues

To understand the specific components of the cGMP/PKG pathway in the lymphatic system, analyses have been conducted to identify which PKG isoforms are present. Western blotting of rat thoracic duct tissue has revealed the expression of both PKG-Iα and PKG-Iβ isoforms. nih.gov

Notably, the expression level of the PKG-Iα protein is approximately 10 times greater in the thoracic duct compared to other major blood vessels like the aorta and vena cava. nih.gov The PKG-Iβ isoform is expressed at similar levels in the thoracic duct and vena cava, both of which are about twice as high as in the aorta. nih.gov The predominant expression of PKG-Iα, which has a higher sensitivity to cGMP than PKG-Iβ, suggests its primary role in the flow-dependent regulation of lymphatic contractility. nih.gov Immunofluorescent staining has confirmed that PKG-Iα is localized within the muscle cells of the thoracic duct wall, placing it correctly to influence vessel contraction. nih.gov

Table 2: Relative Expression of PKG Isoforms in Rat Tissues

Tissue PKG-Iα Expression (Relative) PKG-Iβ Expression (Relative)
Thoracic Duct (TD) ~10x higher than Aorta & Vena Cava Equal to Vena Cava
Aorta Baseline ~0.5x that of TD
Vena Cava Baseline Equal to TD

Neuroscience Research

Inhibition of N-Type Ca2+ Channels in Neuronal Cells

In the nervous system, the NO/cGMP/PKG pathway is a significant modulator of neuronal function, including the activity of ion channels. Research using human neuroblastoma IMR32 cells has established that this pathway inhibits N-type Ca2+ channels. The application of a NO donor, sodium nitroprusside, reduces N-type calcium currents, an effect that is mimicked by the cGMP analog 8-Br-cGMP. nih.gov

Crucially, the inhibitory effect of the cGMP analog is virtually abolished when cells are treated with a PKG inhibitor, specifically guanosine 3′,5′-cyclic monophosphorothioate, 8-(4-chloro-phenylthio)-Rp-isomer, triethylammonium salt. nih.gov This provides direct evidence that PKG activation is the necessary step linking cGMP to the inhibition of N-type Ca2+ channels. nih.gov Further analysis at the single-channel level revealed that the pathway acts by reducing the channel's open probability and increasing its mean shut time, thereby affecting channel gating. nih.gov

Investigation of cGMP/PKG Pathway in Neurotransmitter Release

The modulation of N-type Ca2+ channels by the cGMP/PKG pathway has direct implications for neurotransmitter release. These channels play a critical role in the influx of calcium into presynaptic terminals, which is the trigger for the fusion of synaptic vesicles with the membrane and the subsequent release of neurotransmitters.

By inhibiting N-type Ca2+ channels, the NO/cGMP/PKG signaling cascade effectively reduces calcium influx. nih.gov This reduction in presynaptic calcium concentration is predicted to decrease the amount of neurotransmitter released into the synaptic cleft. nih.gov Therefore, compounds like Rp-cGMPS triethylammonium salt, by blocking PKG, serve as valuable tools to investigate how NO and cGMP signaling can modulate synaptic transmission and neuronal communication by controlling neurotransmitter release.

Studies on Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. The NO-cGMP-PKG signaling pathway has been identified as a key regulator of this process, particularly in memory consolidation.

Studies on auditory fear conditioning in rats have shown that this form of learning is associated with long-lasting structural and functional changes at synapses in the lateral amygdala. nih.gov The consolidation of these fear memories and the associated long-term potentiation (LTP) at thalamo-amygdala synapses require the activation of PKG. nih.gov When the PKG inhibitor Rp-8-Br-PET-cGMPS is infused into the lateral amygdala prior to fear conditioning, it impairs memory consolidation. nih.gov This demonstrates that PKG activity is a necessary component for the synaptic changes that underlie the formation of long-term memories. nih.gov The pathway is thought to promote these changes in part by activating the ERK/MAP kinase signaling cascade. nih.gov

Cellular Physiology and Signaling

The cGMP/PKG pathway is a widespread signaling module that regulates a multitude of processes in various cell types. The effects of cGMP are primarily mediated through three main targets: cGMP-dependent protein kinases (PKGs), cGMP-gated cation channels, and cyclic nucleotide phosphodiesterases (PDEs). nih.govcusabio.com this compound and its analogs act by specifically inhibiting PKGs, which are serine/threonine kinases that phosphorylate numerous cellular proteins upon activation by cGMP. nih.govwikipedia.org

The phosphorylation of target proteins by PKG can alter their activity, function, or subcellular localization. This pathway is a key regulator of processes such as calcium homeostasis, smooth muscle contraction, and gene expression. nih.gov For example, in smooth muscle cells, PKG activation leads to a decrease in intracellular Ca2+ concentrations, resulting in relaxation. cusabio.com By blocking PKG, Rp-cGMPS analogs allow researchers to isolate and study the specific contributions of this kinase to complex cellular events, confirming that observed physiological changes are indeed mediated by PKG and not by other cGMP effectors.

Pigment Aggregation Mechanisms (e.g., in Crustacean Chromatophores)

In crustaceans, the dynamic process of color change is partially managed by the aggregation of pigment granules within specialized cells called chromatophores. This aggregation is triggered by the red pigment concentrating hormone (RPCH). The signaling pathway that governs this process involves both calcium (Ca2+) and cGMP. researchgate.net

Research in the freshwater shrimp Macrobrachium olfersi has demonstrated that the cGMP/PKG pathway is a crucial component of pigment aggregation. researchgate.net The binding of RPCH to its receptor initiates a cascade that increases intracellular Ca2+ and activates nitric oxide synthase, leading to the production of cGMP. This cGMP then activates PKG. The application of this compound was shown to inhibit PKG, which in turn reduces the RPCH-triggered aggregation of pigments and can cause spontaneous dispersion. researchgate.net This finding underscores the central role of PKG in the signaling pathway that controls pigment translocation. By inhibiting this key enzyme, this compound allows for the precise investigation of its function in the intricate process of crustacean color change. researchgate.net

Table 1: Effect of Signaling Pathway Inhibitors on Pigment Aggregation in Shrimp Chromatophores
InhibitorTargetEffect on RPCH-Induced AggregationObserved Cellular Response
This compoundProtein Kinase G (PKG)ReductionProvokes spontaneous pigment dispersion
l-NAMENitric Oxide Synthase (NOS)Strong DiminishmentReduces NO production, upstream of cGMP
W7Calcium/Calmodulin (Ca2+/CaM)InhibitionInduces spontaneous aggregation

Regulation of Intracellular Calcium Dynamics (Ca2+ Efflux)

The interplay between cGMP and intracellular calcium (Ca2+) is a fundamental aspect of cellular signaling. While this compound's primary action is the inhibition of PKG, this effect has significant indirect consequences for Ca2+ dynamics. In many systems, the cGMP/PKG pathway modulates the activity of ion channels and pumps that control intracellular Ca2+ levels.

For instance, in the pigment aggregation cascade in shrimp chromatophores, the initial signal, RPCH, leads to an increase in intracellular Ca2+. researchgate.net This Ca2+ increase is a critical upstream event that leads to the synthesis of cGMP. By blocking the downstream effects of cGMP at the level of PKG, this compound helps to isolate and study the components of the pathway that are specifically cGMP-dependent, as opposed to those directly regulated by calcium. While not directly causing Ca2+ efflux, its use in research allows for the functional separation of the parallel Ca2+ and cGMP signaling cascades that are often co-activated.

Effects on Prestin Function and Outer Hair Cell Motility

Outer hair cells (OHCs) in the mammalian cochlea possess a remarkable property known as electromotility, which is the ability to change length in response to electrical signals. uclahealth.orgnih.gov This process is essential for the amplification of sound in the inner ear. uclahealth.orgnorthwestern.eduresearchgate.net The motor protein responsible for this phenomenon is prestin. uclahealth.orgnih.gov

The function of prestin can be modulated by cellular signaling pathways, including the one involving cGMP and PKG. nih.gov Studies using a related PKG inhibitor, 8-Rp-pCPT-cGMPS, on cells expressing prestin have shown that blocking PKG activity leads to a decrease in the non-linear capacitance (NLC), which is the electrical signature of prestin-based motility. nih.gov This suggests that a basal level of cGMP and PKG activity is present in these cells and plays a role in modifying prestin's function. nih.gov Therefore, this compound is a valuable tool for investigating how the cGMP-PKG pathway fine-tunes the function of the prestin motor protein, thereby influencing the sensitivity of hearing. nih.gov The evidence clearly indicates that the cGMP-PKG pathway is a major factor in modifying prestin's function. nih.gov

Table 2: Impact of cGMP Analogs on Prestin Function (NLC)
CompoundClassEffect on Non-Linear Capacitance (NLC)
DBcGMPPKG StimulatorIncrease
8-Rp-pCPT-cGMPSPKG InhibitorDecrease

Research in Cellular Proliferation and Differentiation

The cGMP signaling pathway is increasingly recognized as a key regulator of cell growth and specialization. Research has shown that cGMP-dependent protein kinases play a vital role in controlling the balance between cellular proliferation and differentiation in various tissues.

Specifically, studies on the mouse colon have identified Type 2 cGMP-dependent protein kinase (PKG2) as a major effector in the gut epithelium that regulates tissue homeostasis. nih.gov This research demonstrates that PKG2 has an antiproliferative and prodifferentiation role in the colon. nih.gov In colon cancer cell lines, the activation of PKG2 was found to inhibit proliferation and induce the expression of differentiation markers. nih.gov

Given these findings, a selective PKG inhibitor like this compound serves as an essential experimental tool. By blocking the activity of PKG, researchers can investigate the consequences of inhibiting this pathway. Such inhibition would be expected to counteract the antiproliferative and prodifferentiation effects of PKG, providing a method to explore the downstream targets and mechanisms through which cGMP signaling exerts its homeostatic functions in tissues.

Synthetic Methodologies and Analog Development

Chemical Synthesis Routes

The synthesis of Rp-cGMPS triethylammonium (B8662869) salt and its analogs is primarily achieved through two main strategies: the H-Phosphonate method and approaches involving thiosphosphoryl chloride. These methods offer distinct advantages in terms of diastereoselectivity and scalability.

H-Phosphonate Method for Diastereoselective Synthesis

The H-phosphonate method has emerged as a powerful and highly diastereoselective route for the synthesis of Rp-cGMPS. This approach involves the cyclization of a nucleoside-3'-H-phosphonate monoester, followed by sulfurization to yield the desired cyclic phosphorothioate (B77711). A key advantage of this method is its ability to control the stereochemistry at the phosphorus center, preferentially forming the Rp-diastereomer.

The process typically begins with the formation of a nucleoside H-phosphonate monoester. Diphenyl phosphite is a common reagent for this step, reacting with a suitably protected guanosine (B1672433) derivative in pyridine. nih.gov The subsequent intramolecular cyclization is facilitated by a coupling agent, such as pivaloyl chloride, to form a cyclic H-phosphonate diester. Finally, sulfurization of the cyclic H-phosphonate intermediate, often using elemental sulfur, proceeds with retention of configuration at the phosphorus atom, yielding the desired Rp-cGMPS. nih.gov

Research has demonstrated that this method can achieve a high diastereomeric ratio, with reports of a 9:1 ratio of the desired Rp-isomer to the undesired Sp-isomer. nih.gov The success of this route is also dependent on the strategic use of protecting groups for the hydroxyl functions of the ribose sugar. For instance, a 2'-silyl protection strategy has been optimized to selectively protect the 2' and 5'-hydroxyl groups, which is crucial for directing the cyclization to the desired 3',5'-cyclic phosphate (B84403). nih.gov

Step Description Key Reagents Outcome
1H-Phosphonate Monoester FormationDiphenyl phosphite, PyridineFormation of a nucleoside-3'-H-phosphonate monoester
2CyclizationPivaloyl chlorideFormation of a 3',5'-cyclic H-phosphonate diester
3SulfurizationElemental sulfurDiastereoselective formation of Rp-cGMPS

Thiosphosphoryl Chloride Approaches

An alternative strategy for the synthesis of cyclic phosphorothioates involves the use of thiophosphoryl chloride (PSCl₃). This approach typically begins with the reaction of a protected guanosine derivative with thiophosphoryl chloride to form a 5'-thiophosphorodichloridate intermediate. This reactive intermediate then undergoes intramolecular cyclization to yield the 3',5'-cyclic phosphorothioate. While this method can be effective, controlling the stereoselectivity to favor the Rp-isomer can be more challenging compared to the H-phosphonate method and may result in a mixture of Rp and Sp diastereomers that require subsequent separation.

Introduction of Specific Substituents

To enhance the biological properties of Rp-cGMPS, various substituents have been introduced at the C8 position of the guanine base and through the formation of an etheno-bridge. These modifications are designed to improve properties such as cell permeability, resistance to phosphodiesterases, and selectivity for target proteins.

8-bromo group: The introduction of a bromine atom at the 8-position of the guanine ring is a common modification. 8-Bromoguanosine can be synthesized and then carried through the synthetic routes described above to produce 8-bromo-Rp-cGMPS. This modification is known to increase the lipophilicity of the molecule.

p-chlorophenylthio group: The 8-p-chlorophenylthio (pCPT) substituent is another modification that significantly enhances lipophilicity and membrane permeability. This group can be introduced by reacting 8-bromoguanosine with 4-chlorothiophenol. The resulting 8-pCPT-guanosine can then be converted to the corresponding Rp-cGMPS analog.

phenylethenyl groups: A β-phenylethenyl (PET) group can be introduced to form an etheno-bridge between the N1 and N² positions of the guanine base. This modification is achieved by reacting 8-bromoguanosine with 2-bromoacetophenone in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dimethyl sulfoxide (DMSO). nih.gov This bulky, lipophilic group dramatically increases the membrane permeability of the resulting analog. nih.gov

Development of Rp-cGMPS Derivatives

The development of Rp-cGMPS derivatives has been driven by the need to improve its pharmacological properties, particularly its ability to penetrate cells and its selectivity and potency for its biological targets.

Strategies for Enhanced Cell Permeability and Lipophilicity

A major challenge with nucleotide-based therapeutics is their poor cell permeability due to the negatively charged phosphate group. To overcome this, several strategies have been employed to increase the lipophilicity of Rp-cGMPS analogs.

The introduction of lipophilic substituents at the C8 position, such as the 8-bromo and 8-p-chlorophenylthio groups, is a key strategy. The p-chlorophenylthio group, in particular, significantly increases the lipophilicity of the molecule. An even more effective approach is the introduction of the β-phenylethenyl (PET) group, which creates a large, nonpolar surface area, greatly enhancing the molecule's ability to cross cell membranes. nih.gov These modifications result in analogs that are more effective in cellular assays due to their improved bioavailability.

Derivative Modification Effect on Lipophilicity
Rp-8-Br-cGMPS8-bromo substituentIncreased
Rp-8-pCPT-cGMPS8-p-chlorophenylthio substituentSignificantly Increased
Rp-8-Br-PET-cGMPS8-bromo and β-phenylethenyl substituentsDramatically Increased

Design of Analogs with Increased Selectivity and Potency

The primary biological target of Rp-cGMPS is often cGMP-dependent protein kinase (PKG). The design of analogs with increased selectivity and potency for PKG is a key objective in the development of these compounds. The Rp configuration at the phosphorus center is crucial for its antagonistic activity, as the corresponding Sp diastereomer often acts as an agonist. nih.gov

The modifications at the C8 position and the introduction of the PET group not only enhance cell permeability but also influence the interaction of the analog with the cGMP binding site of PKG. For example, Rp-8-pCPT-cGMPS has been shown to be a potent and selective inhibitor of PKG. nih.govbiolog.de The combination of the 8-bromo and PET modifications in Rp-8-Br-PET-cGMPS results in a highly potent and membrane-permeant PKG inhibitor. tocris.com This analog has demonstrated significant neuroprotective effects in preclinical studies. nih.gov

The inhibitory constants (Ki) for various Rp-cGMPS derivatives against PKG isoforms highlight the success of these design strategies in achieving high potency.

Analog Target Ki (µM)
Rp-8-pCPT-cGMPSPKGIα0.5
Rp-8-pCPT-cGMPSPKGIβ0.45
Rp-8-pCPT-cGMPSPKGII0.7

These data underscore the importance of strategic chemical modifications in transforming the parent Rp-cGMPS molecule into highly effective and pharmacologically relevant derivatives.

Functionalization for Immobilization and Labeling

The chemical structure of Rp-cGMPS triethylammonium salt can be strategically modified to introduce reactive functional groups. This process, known as functionalization, is a critical prerequisite for both the immobilization of the molecule onto solid supports and for its use as a chemical label to probe biological systems. By attaching specific chemical moieties, Rp-cGMPS can be tailored for a range of applications, most notably for affinity chromatography and photoaffinity labeling, which are powerful techniques for studying cGMP-binding proteins. nih.govnih.gov

Functionalization for labeling involves incorporating a reactive or reporter group into the Rp-cGMPS structure. A common strategy is to introduce a photoactivatable group, which can form a covalent bond with a target protein upon exposure to light, permanently tagging the binding site. nih.govnih.gov Another approach is to add a group with a specific reactivity towards amino acid side chains, such as an α-dicarbonyl group, which can react with nucleophilic residues like arginine, lysine, or cysteine within a protein's cGMP-binding pocket. nih.gov This strategy transforms the cGMP analog into a site-directed affinity label.

Similarly, functionalization is the key to immobilization. By introducing a suitable linker arm with a terminal reactive group (e.g., an amine or carboxyl group), the Rp-cGMPS analog can be covalently attached to a solid matrix, such as agarose beads. This creates an affinity chromatography resin. When a complex mixture of proteins, such as a cell lysate, is passed over this resin, proteins with specific binding sites for cGMP will bind to the immobilized Rp-cGMPS, while other proteins will wash through. The bound proteins can then be eluted, allowing for their purification and identification. While the primary literature extensively details functionalization for labeling, this same principle underpins the potential for immobilization.

Synthesis and Application as Affinity Labels

Affinity labeling is a powerful biochemical technique used to identify and map the binding sites of ligands within proteins. nih.gov This method utilizes a molecule that is structurally similar to the natural ligand but has been chemically modified to include a reactive group. The label first binds reversibly to the protein's active or allosteric site due to its structural similarity to the endogenous ligand. Once bound, the reactive group forms a stable, covalent bond with a nearby amino acid residue, permanently tagging the binding site. nih.govnih.gov

In the context of cGMP signaling, analogs of Rp-cGMPS have been developed as affinity labels to probe the structure of cGMP-binding sites on various enzymes, such as phosphodiesterases (PDEs) and cGMP-dependent protein kinases (PKGs). nih.govnih.gov These analogs are designed to be resistant to hydrolysis by PDEs, ensuring their stability during experiments. By using a reactive Rp-cGMPS analog, researchers can irreversibly inactivate a target enzyme and subsequently use techniques like mass spectrometry to identify the specific amino acid residues that have been modified, thereby mapping the geometry of the cGMP binding pocket. nih.gov

Design and Characterization of Reactive Analogs (e.g., Rp-cGMPS-BDB)

A notable example of a reactive Rp-cGMPS analog is Rp-guanosine-3′, 5′-cyclic-S-(4-bromo-2, 3-dioxobutyl)monophosphorothioate (Rp-cGMPS-BDB). nih.gov This compound was specifically designed as an active-site-directed affinity label for cGMP-binding proteins. The design leverages the high affinity of the Rp-cGMPS core for cGMP binding sites while incorporating a reactive bromodioxobutyl group at the phosphorothioate position. nih.gov

The synthesis of Rp-cGMPS-BDB is achieved through the reaction of Rp-cGMPS with 1,4-dibromobutanedione (DBBD). In this reaction, the sulfur of the phosphorothioate group on Rp-cGMPS acts as a nucleophile, attacking one of the carbons adjacent to a bromine on DBBD, resulting in the displacement of a bromide ion and the formation of the final product. The reaction is typically carried out in methanol with triethylamine to maintain an optimal pH between 5.3 and 5.6, yielding the final product, Rp-cGMPS-BDB. nih.gov

Once synthesized, the reactive analog is characterized to confirm its identity and its effectiveness as an affinity label. Kinetic studies are performed to determine its interaction with the target enzyme. For the enzyme PDE3A, Rp-cGMPS-BDB was found to act as an irreversible inactivator, demonstrating its function as an affinity label. nih.gov

Table 1: Kinetic Parameters for the Interaction of Rp-cGMPS-BDB with PDE3A
ParameterValueDescription
KI43.4 ± 7.2 µMInhibition constant, reflecting the initial binding affinity of the label to the enzyme.
kcart0.007 ± 0.0006 min-1The maximum rate of irreversible inactivation at saturating concentrations of the affinity label.

Data sourced from Colman, R. W., et al. (2012). nih.gov

Identification of cGMP Binding Sites on Enzymes

The utility of reactive analogs like Rp-cGMPS-BDB is demonstrated by their application in identifying the specific amino acid residues that constitute the cGMP binding site on enzymes. Experiments with human platelet phosphodiesterase PDE3A have shown that Rp-cGMPS-BDB specifically targets the cGMP binding site. nih.gov

The process involves incubating the target enzyme with the affinity label and observing a time-dependent loss of enzymatic activity, which indicates irreversible inactivation. To confirm that this inactivation occurs specifically at the cGMP binding site, protection experiments are conducted. In these experiments, the enzyme is pre-incubated with a high concentration of the natural ligand (cGMP) or a competitive inhibitor (like Rp-cGMPS itself) before the addition of the affinity label. If the label acts at the specific binding site, the presence of the protecting ligand will occupy the site and reduce the rate of irreversible inactivation. nih.gov

Studies on PDE3A showed that the rate of inactivation by Rp-cGMPS-BDB was significantly decreased in the presence of various nonhydrolyzable cGMP and cAMP analogs. The effectiveness of these protectants correlated with their affinity for the enzyme, with Rp-cGMPS providing the most potent protection. nih.gov This confirms that Rp-cGMPS-BDB reacts specifically within the nucleotide binding site. The incorporation of the label into the enzyme was also shown to be time-dependent and inversely proportional to the residual enzyme activity. nih.gov

Table 2: Effectiveness of Different Nucleotides in Protecting PDE3A from Inactivation by Rp-cGMPS-BDB
ProtectantKd (µM)Relative Affinity
Rp-cGMPS72Highest
Sp-cGMPS124High
Sp-cAMPS182Moderate
GMP1517Low
Rp-cAMPS3762Very Low
AMP4370Very Low

The dissociation constant (Kd) indicates the concentration of protectant needed to half-maximally decrease the rate of inactivation. A lower Kd signifies stronger protection and higher affinity for the binding site. Data sourced from Colman, R. W., et al. (2012). nih.gov

Advanced Research Methodologies Utilizing Rp Cgmps Triethylammonium Salt

Biochemical Assays for Kinase Activity (e.g., Phosphorylation Assays)

Rp-cGMPS triethylammonium (B8662869) salt is extensively used as a competitive antagonist of cGMP at the regulatory domain of PKG, thereby inhibiting its kinase activity. This makes it an indispensable tool in biochemical assays designed to measure the phosphorylation of substrate proteins by PKG. In these assays, the transfer of a phosphate (B84403) group from ATP to a specific substrate is quantified, often using radioisotopes or fluorescence-based methods. The inclusion of Rp-cGMPS triethylammonium salt serves as a negative control to confirm that the observed phosphorylation is indeed mediated by PKG.

Researchers utilize this compound to determine the specificity of newly identified PKG substrates and to screen for novel activators or inhibitors of the cGMP signaling pathway. By comparing the level of phosphorylation in the presence and absence of this compound, the contribution of PKG to a particular phosphorylation event can be precisely quantified.

Key Research Findings in Kinase Inhibition Assays:

ParameterValueTarget Kinase
Ki (inhibition constant) ~0.5 µMcGMP-dependent protein kinase (PKG)

Note: The Ki value represents the concentration of the inhibitor required to occupy 50% of the enzyme's active sites.

Electrophysiological Techniques (e.g., Patch-Clamp Recordings)

In the field of electrophysiology, this compound is employed to investigate the role of the cGMP/PKG pathway in modulating ion channel activity. The patch-clamp technique, which allows for the recording of ionic currents through single channels or across the entire cell membrane, is a primary method for these studies. By applying this compound to cells, researchers can determine whether the activity of a specific ion channel is dependent on PKG activation.

For instance, if the application of a cGMP analog leads to a change in ion channel conductance, subsequent application of this compound can be used to ascertain if this effect is mediated through PKG. A reversal of the effect upon addition of the inhibitor provides strong evidence for the involvement of the kinase. These studies are crucial for understanding the molecular mechanisms underlying processes such as smooth muscle relaxation, neuronal excitability, and sensory transduction.

Typical Internal Pipette Solution for Patch-Clamp Recordings:

ComponentConcentration (mM)
K-Gluconate130
KCl10
Mg-ATP4
Na-GTP0.3
HEPES10
Na-phosphocreatine10
This compound Variable (µM range)

Note: The specific concentration of this compound would be determined by the experimental design.

Imaging Techniques for Cellular Localization (e.g., Immunofluorescent Staining)

While direct visualization of this compound using imaging techniques like immunofluorescent staining is not a standard application, its use as a pharmacological tool can indirectly contribute to our understanding of cellular localization of PKG and its substrates. By treating cells with this compound, researchers can investigate changes in the subcellular localization of proteins that are regulated by PKG-mediated phosphorylation.

For example, if a particular protein translocates from the cytoplasm to the nucleus upon stimulation of the cGMP pathway, treating the cells with this compound prior to stimulation could prevent this translocation. This would be visualized by immunofluorescent staining for the protein of interest, thereby providing evidence that its cellular localization is a PKG-dependent process. The membrane-permeant nature of some Rp-cGMPS analogs is particularly advantageous for such live-cell imaging experiments.

Chromatographic Purification and Analysis (HPLC)

High-performance liquid chromatography (HPLC) is a fundamental technique for the purification and analysis of various biomolecules, including cyclic nucleotides and their analogs. In the context of research involving this compound, HPLC is crucial for ensuring the purity of the compound before its use in biological assays. The triethylammonium salt form is particularly amenable to reversed-phase HPLC (RP-HPLC) methods.

Furthermore, HPLC can be used to analyze the metabolic stability of this compound in cellular or tissue preparations. By incubating the compound with biological samples and subsequently analyzing the supernatant by HPLC, researchers can determine the extent to which it is degraded or modified. This information is critical for interpreting the results of functional assays. The use of a triethylammonium acetate (B1210297) or bicarbonate buffer system is common in the RP-HPLC purification of such compounds.

Typical RP-HPLC Parameters for Oligonucleotide Purification (Adaptable for Analogs):

ParameterCondition
Column C18 reversed-phase
Mobile Phase A 0.1 M Triethylammonium bicarbonate in water
Mobile Phase B Acetonitrile
Gradient Linear gradient of Mobile Phase B
Detection UV absorbance at ~260 nm

Studies in Isolated Tissue Preparations (e.g., Perfused Organs)

This compound is a valuable tool for investigating the physiological roles of the cGMP/PKG pathway in intact tissues and organs. In isolated tissue preparations, such as aortic rings or perfused hearts, researchers can study the effects of various pharmacological agents on tissue function in a controlled ex vivo environment.

By inducing a physiological response with a cGMP-elevating agent (e.g., a nitric oxide donor), the subsequent addition of this compound can be used to determine the extent to which this response is mediated by PKG. For example, in studies of vasodilation, if a substance causes relaxation of a pre-constricted aortic ring, the ability of this compound to block this relaxation would indicate a PKG-dependent mechanism. These studies have been instrumental in defining the role of PKG in cardiovascular physiology and pharmacology.

Future Directions and Emerging Research Avenues

Exploration of Novel Downstream Targets beyond PKG

While PKG has been the primary focus of Rp-cGMPS research, there is a growing interest in its effects on other cGMP-binding proteins. A significant area of this exploration is the interaction of Rp-cGMPS and its derivatives with cyclic nucleotide-gated (CNG) channels. nih.govnih.govresearchgate.netacs.orgnih.gov These channels are crucial for signal transduction in various cell types, including photoreceptors and olfactory sensory neurons. nih.gov

Research has shown that modifications to the Rp-cGMPS structure can modulate its activity at CNG channels, leading to either agonistic or antagonistic effects. For instance, while Rp-cGMPS itself is a weak partial agonist of rod CNG channels, requiring significantly higher concentrations for activation compared to cGMP, certain analogs exhibit more complex behaviors. nih.gov For example, Rp-8-Br-cGMPS acts as an agonist for rod photoreceptor CNG channels while simultaneously functioning as a PKG antagonist. nih.gov Conversely, the addition of a β-phenyl-1,N²-etheno (PET) modification to the Rp-cGMPS backbone can confer inhibitory properties at CNG channels. nih.gov

The differential effects of Rp-cGMPS analogs on various CNG channel isoforms, such as those found in rod and cone photoreceptors, are also a subject of intense investigation. nih.govacs.org Some analogs have demonstrated a degree of selectivity for either rod or cone CNG channels, which could have significant therapeutic implications for retinal diseases. nih.govacs.org A combination of a weak rod-selective CNG channel inhibitor, Rp-8-Br-PET-cGMPS, with a cone-selective CNG channel activator has been shown to normalize rod CNG channel function while preserving cone functionality.

Further research into the structural basis of these interactions will be critical for designing molecules with greater specificity for particular CNG channel subtypes. This could lead to the development of highly targeted therapies for a range of disorders where CNG channel dysfunction is implicated.

Investigation of Role in Less-Characterized Signal Transduction Pathways

The canonical cGMP signaling pathway involving the activation of PKG is well-documented. However, the influence of cGMP and its analogs, including Rp-cGMPS, on less-characterized signal transduction pathways is an emerging area of research. These investigations aim to uncover the full spectrum of cGMP's cellular roles.

Phosphodiesterases (PDEs): Cyclic nucleotide phosphodiesterases are enzymes that degrade cAMP and cGMP, thereby regulating the duration and amplitude of cyclic nucleotide signaling. Certain Rp-cGMPS analogs have been shown to be resistant to hydrolysis by some PDEs. nih.gov This property is not only crucial for their utility as stable research tools but also suggests a potential for these analogs to modulate PDE activity directly or indirectly. The sulfur modification in the cyclic phosphate (B84403) moiety of Rp-cGMPS analogs can lead to the inhibition of several phosphodiesterases, such as PDE5 and PDE10. nih.gov Future studies are likely to explore the specific interactions between different Rp-cGMPS derivatives and various PDE isoforms to understand how they might influence signaling crosstalk between the cGMP and cAMP pathways.

Popeye Domain Containing (POPDC) Proteins: The Popeye domain containing (POPDC) proteins are a relatively new class of cAMP effector proteins that are abundantly expressed in striated and smooth muscle. nih.gov The Popeye domain shares structural similarity with the cAMP-binding domains of PKA. nih.gov Although primarily recognized as cAMP-binding proteins, the structural resemblance of their binding domain to cyclic nucleotide-binding domains suggests a potential for interaction with cGMP and its analogs. nih.govmdpi.commdpi.com While direct binding of Rp-cGMPS to POPDC proteins has not yet been extensively studied, this remains a plausible and intriguing area for future investigation. Elucidating such interactions could reveal novel roles for cGMP signaling in muscle physiology and disease.

The exploration of Rp-cGMPS in these and other less-characterized pathways will likely unveil novel regulatory mechanisms and therapeutic targets.

Development of Next-Generation Rp-cGMPS Analogs with Tuned Properties

A significant thrust of current research is the rational design and synthesis of novel Rp-cGMPS analogs with tailored properties. These efforts are aimed at improving specificity, potency, membrane permeability, and resistance to enzymatic degradation. By systematically modifying the guanine nucleobase, the ribose, and the phosphorothioate (B77711) group, researchers are creating a toolkit of molecules to probe specific aspects of cGMP signaling.

Modifications at the C8 position of the guanine ring and the introduction of a β-phenyl-1,N²-etheno (PET) group have been particularly fruitful strategies. These modifications have led to the development of analogs with enhanced lipophilicity, which improves their ability to cross cell membranes and makes them more effective in cellular and in vivo studies. nih.gov

Below is a table summarizing some of the key next-generation Rp-cGMPS analogs and their tuned properties:

AnalogKey Modification(s)Tuned PropertiesPrimary Target(s)
Rp-8-Br-cGMPSBromine at C8 positionPKG antagonist, CNG channel agonist nih.govPKG, CNG channels
Rp-8-pCPT-cGMPSp-chlorophenylthio at C8 positionIncreased lipophilicity, potent PKG inhibitor nih.govPKG
Rp-8-Br-PET-cGMPSBromine at C8 and a PET groupHigh lipophilicity, potent and specific PKG-I inhibitor, CNG channel inhibitor nih.govnih.govPKG-I, CNG channels

The development of these advanced analogs is crucial for dissecting the roles of different cGMP effectors and for the development of more effective and specific therapeutic agents for diseases involving dysregulated cGMP signaling.

Application in Advanced Cellular and Molecular Biology Techniques

The unique properties of Rp-cGMPS and its next-generation analogs make them valuable tools for a variety of advanced cellular and molecular biology techniques. Their ability to selectively inhibit specific components of the cGMP signaling pathway allows for precise dissection of these pathways in living cells and organisms.

Fluorescence Resonance Energy Transfer (FRET)-based Biosensors: FRET-based biosensors are powerful tools for visualizing second messenger dynamics in real-time. While many cGMP biosensors are based on the activation of a fluorescently tagged cGMP-binding domain, there is potential for the development of novel sensors that utilize inhibitory analogs like Rp-cGMPS. For example, a FRET sensor could be designed where the binding of an inhibitory analog leads to a conformational change that alters the FRET signal. This would allow for the specific visualization of the engagement of inhibitory compounds with their targets in living cells.

Chemical Probes for Target Identification and Validation: Fluorescently labeled or biotinylated versions of Rp-cGMPS analogs could be synthesized to serve as chemical probes for identifying novel cGMP-binding proteins. These probes could be used in pull-down assays from cell lysates, followed by mass spectrometry to identify interacting proteins. This approach could lead to the discovery of previously unknown cGMP effectors and expand our understanding of the cGMP signalosome.

In Vivo Imaging and Mechanistic Studies: The development of membrane-permeable and metabolically stable Rp-cGMPS analogs has enabled their use in in vivo studies. These compounds can be used to investigate the physiological roles of PKG and other cGMP effectors in animal models of disease. For instance, the administration of a specific PKG inhibitor can help to determine the contribution of this enzyme to a particular pathological process, such as neurodegeneration or cardiovascular disease.

The application of Rp-cGMPS and its derivatives in these advanced techniques will continue to provide novel insights into the spatiotemporal regulation of cGMP signaling and its role in health and disease.

Q & A

Q. What is the role of Rp-cGMPS triethylammonium salt in studying cyclic nucleotide signaling pathways?

this compound is a competitive antagonist of cGMP-dependent protein kinase (PKG), making it critical for dissecting cGMP-mediated signaling in cellular models. Methodologically, researchers use it to inhibit PKG activity in dose-response experiments, typically starting with concentrations of 10–100 µM in buffer systems (e.g., PBS or HEPES) to assess downstream effects on phosphorylation or second-messenger cascades. Control experiments should include inactive analogs (e.g., Sp-cGMPS) to validate specificity .

Q. How should this compound be characterized for purity and stability in aqueous solutions?

Standard characterization involves:

  • UV-Vis spectroscopy (λmax ~260 nm for cGMP analogs) to confirm concentration.
  • HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% recommended).
  • pH stability tests (pH 6–8) to ensure integrity over 24-hour incubation at 4°C. Avoid freeze-thaw cycles; store lyophilized at -80°C for long-term stability .

Advanced Research Questions

Q. How can experimental design address contradictions in Rp-cGMPS efficacy across different cell types?

Discrepancies often arise from variations in cell permeability, endogenous phosphatase activity, or off-target effects. To mitigate:

  • Use factorial design to test interactions between Rp-cGMPS concentration, incubation time, and cell type.
  • Employ knockout models (e.g., PKG-deficient cells) to isolate pathway-specific effects.
  • Validate with orthogonal methods (e.g., FRET-based cGMP biosensors) for real-time activity monitoring .

Q. What are the methodological considerations for ensuring Rp-cGMPS stability under oxidative or enzymatic conditions?

Rp-cGMPS is susceptible to hydrolysis by phosphodiesterases (PDEs) and oxidation in reactive oxygen species (ROS)-rich environments. Recommended protocols:

  • Add PDE inhibitors (e.g., IBMX, 100 µM) to buffers.
  • Use antioxidants (e.g., ascorbic acid, 1 mM) in ROS-prone assays (e.g., hypoxia/reoxygenation models).
  • Monitor degradation via LC-MS every 2 hours in pilot studies .

Q. How can computational modeling enhance the use of Rp-cGMPS in pathway analysis?

Integrate molecular dynamics simulations (e.g., COMSOL Multiphysics) to predict binding affinities to PKG isoforms. Pair with AI-driven parameter optimization to refine dosing regimes in silico before wet-lab validation. For example, simulate competitive inhibition kinetics using published Kd values (e.g., Rp-cGMPS Kd ~2.3 µM for PKG Iα) .

Methodological Troubleshooting

Q. How to resolve low signal-to-noise ratios in Rp-cGMPS-based assays?

Common issues include poor cellular uptake or buffer interference. Solutions:

  • Use cell-penetrating conjugates (e.g., acetoxymethyl esters) to enhance permeability.
  • Optimize buffer ionic strength ; high NaCl (>150 mM) may reduce solubility.
  • Include internal controls (e.g., fluorescent cGMP analogs) to track intracellular delivery .

Q. What statistical approaches are recommended for analyzing Rp-cGMPS dose-response data with high variability?

Apply non-linear regression models (e.g., Hill equation) to fit dose-response curves. Use bootstrapping or Bayesian hierarchical models to account for inter-experimental variability. Report 95% confidence intervals for IC50 values rather than single-point estimates .

Safety and Compliance

Q. What are the critical safety protocols for handling this compound?

  • Wear nitrile gloves and safety goggles to prevent skin/eye contact (GHS Category 2).
  • Use chemical fume hoods for weighing lyophilized powder to avoid inhalation.
  • Dispose of waste via approved biohazard containers for halogenated compounds .

Data Reproducibility

Q. How to ensure reproducibility of Rp-cGMPS experiments across laboratories?

  • Standardize buffer composition (e.g., 10 mM MgCl2 for PKG activation assays).
  • Share raw datasets and analysis code via repositories like Zenodo or Figshare.
  • Adopt MIACA standards (Minimum Information About a Cellular Assay) for metadata reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rp-cGMPS triethylammonium salt
Reactant of Route 2
Rp-cGMPS triethylammonium salt

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。